PNU288034 PNU288034 PNU288034 is a potent oxazolidinone antibiotic.
Brand Name: Vulcanchem
CAS No.: 383199-88-0
VCID: VC0007200
InChI: InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Molecular Formula: C16H19F2N3O5S
Molecular Weight: 403.4 g/mol

PNU288034

CAS No.: 383199-88-0

Cat. No.: VC0007200

Molecular Formula: C16H19F2N3O5S

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

PNU288034 - 383199-88-0

Specification

CAS No. 383199-88-0
Molecular Formula C16H19F2N3O5S
Molecular Weight 403.4 g/mol
IUPAC Name N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1
Standard InChI Key HSGZLFWXBIVLBD-LBPRGKRZSA-N
Isomeric SMILES CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F

Introduction

Chemical and Structural Profile

Molecular Characteristics

PNU288034 has the molecular formula C₁₆H₁₉F₂N₃O₅S and a molecular weight of 403.4 g/mol . Its IUPAC name, N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, reflects a complex structure featuring:

  • A fluorinated phenyl group

  • A thiomorpholine-dioxide moiety

  • An oxazolidinone ring with an acetamide side chain .

The stereochemistry at the 5-position of the oxazolidinone ring (S-configuration) is critical for antibacterial activity, a trait shared with other oxazolidinones like linezolid .

Table 1: Key Chemical Properties of PNU288034

PropertyValue
CAS Registry Number383199-88-0
Molecular FormulaC₁₆H₁₉F₂N₃O₅S
Molecular Weight403.4 g/mol
SolubilityLipophilic (logP ~1.2)
Metabolic StabilityHigh in liver microsomes

Mechanism of Action

Ribosomal Inhibition

PNU288034 inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex . This mechanism is analogous to linezolid but distinct from aminoglycosides (30S subunit inhibitors) . Notably, a conflicting report erroneously classifies PNU288034 as a 30S inhibitor , likely due to a data entry error.

Bacteriostatic vs. Bactericidal Activity

Like linezolid, PNU288034 exhibits bacteriostatic activity against most gram-positive pathogens but shows bactericidal effects against Streptococcus pneumoniae and Pasteurella multocida in preclinical models . Its potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) underscores its potential for resistant infections .

Pharmacokinetics and Transporter Interactions

Absorption and Distribution

PNU288034 demonstrates high oral bioavailability in animal models, with linear pharmacokinetics observed in human trials at doses of 100–1000 mg . Its lipophilicity facilitates tissue penetration, particularly in renal and hepatic compartments .

Renal Secretion and Transporter Dynamics

The compound’s clearance is dominated by active renal secretion mediated by OAT3 (Km = 44 ± 5 μM) and MATE1 (Km = 340 ± 55 μM) . Key findings include:

  • Probenecid coadministration increased plasma AUC by 170% in monkeys by inhibiting OAT3 .

  • Cimetidine (a MATE1 inhibitor) reduced clearance in rats, mirroring probenecid’s effect .

  • Renal clearance exceeds glomerular filtration rate by 2–4× in rats and monkeys .

Table 2: Transporter Affinity and Inhibitor Effects

TransporterAffinity (Km)InhibitorEffect on Clearance
OAT344 ± 5 μMProbenecid↓ 70%
MATE1340 ± 55 μMCimetidine↓ 65%
BCRPNot reportedMinor role

Metabolic Stability

PNU288034 is predominantly excreted unchanged (>80%), with minimal hepatic metabolism via cytochrome P450 enzymes . This stability reduces drug-drug interaction risks but complicates modulation of systemic exposure .

Preclinical and Clinical Development

Preclinical Efficacy

In rodent models, PNU288034 achieved 90% bacterial eradication in MRSA-infected thigh and lung tissues at 25 mg/kg doses . Its efficacy against linezolid-resistant strains was attributed to structural modifications enhancing ribosomal binding .

Phase I Discontinuation

Despite promising absorption, human trials revealed insufficient exposure due to rapid renal secretion . A 1000 mg dose yielded peak plasma concentrations (~8 μg/mL) below the threshold for sustained bactericidal activity .

Lessons for Drug Design

The discontinuation highlighted the importance of:

  • Balancing renal secretion and tissue penetration

  • Optimizing transporter interactions early in development

  • Exploring deuterated analogs to modulate pharmacokinetics

Comparative Analysis with Other Oxazolidinones

Linezolid

  • Shared Traits: 50S subunit binding, activity against MRSA/VRE .

  • Differences: Linezolid undergoes hepatic oxidation (CYP3A4), whereas PNU288034 relies on renal secretion .

Eperezolid and Ranbezolid

  • Eperezolid: Shorter half-life due to CYP2C19 metabolism .

  • Ranbezolid: Enhanced gram-negative coverage via efflux pump inhibition .

Table 3: Oxazolidinone Comparison

CompoundTargetMetabolismRenal ClearanceSpectrum
PNU28803450S subunitMinimal (renal)HighGram-positive
Linezolid50S subunitCYP3A4ModerateGram-positive
Ranbezolid50S subunitCYP2D6LowGram-positive/-negative

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